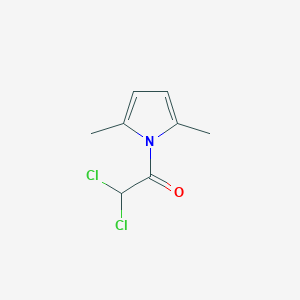
2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone is an organic compound that features a dichloromethyl group attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone typically involves the reaction of 2,5-dimethylpyrrole with a chlorinating agent. One common method is to react 2,5-dimethylpyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives.
Substitution: Various substituted ethanones depending on the nucleophile used.
科学的研究の応用
2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
類似化合物との比較
Similar Compounds
2,2-Dichloro-1-(1H-pyrrol-1-yl)ethanone: Lacks the methyl groups on the pyrrole ring.
2,2-Dichloro-1-(2,5-dimethyl-1H-imidazol-1-yl)ethanone: Contains an imidazole ring instead of a pyrrole ring.
2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone: The position of the substituent on the pyrrole ring is different.
Uniqueness
2,2-Dichloro-1-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone is unique due to the presence of both dichloromethyl and dimethylpyrrole groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
42277-24-7 |
|---|---|
分子式 |
C8H9Cl2NO |
分子量 |
206.07 g/mol |
IUPAC名 |
2,2-dichloro-1-(2,5-dimethylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C8H9Cl2NO/c1-5-3-4-6(2)11(5)8(12)7(9)10/h3-4,7H,1-2H3 |
InChIキー |
JJHFCOOPHXTBBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C(=O)C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
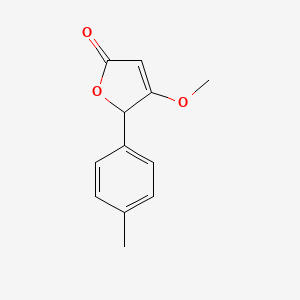
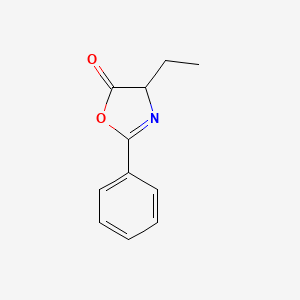
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)

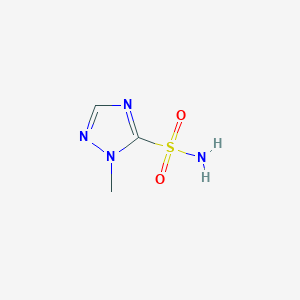
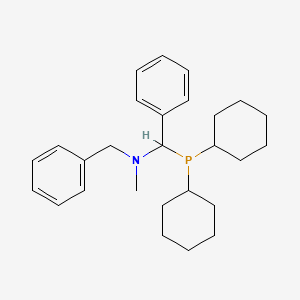
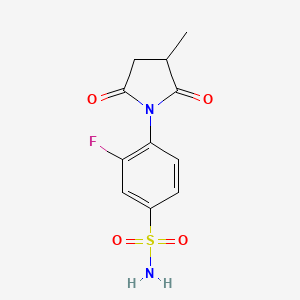
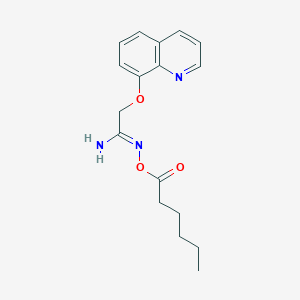
![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)
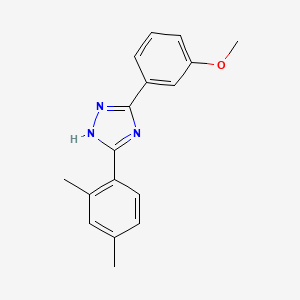
![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
